(1-(Pyrazin-2-yl)azetidin-3-yl)methanol (1-(Pyrazin-2-yl)azetidin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1420969-03-4
VCID: VC2842085
InChI: InChI=1S/C8H11N3O/c12-6-7-4-11(5-7)8-3-9-1-2-10-8/h1-3,7,12H,4-6H2
SMILES: C1C(CN1C2=NC=CN=C2)CO
Molecular Formula: C8H11N3O
Molecular Weight: 165.19 g/mol

(1-(Pyrazin-2-yl)azetidin-3-yl)methanol

CAS No.: 1420969-03-4

Cat. No.: VC2842085

Molecular Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

(1-(Pyrazin-2-yl)azetidin-3-yl)methanol - 1420969-03-4

Specification

CAS No. 1420969-03-4
Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
IUPAC Name (1-pyrazin-2-ylazetidin-3-yl)methanol
Standard InChI InChI=1S/C8H11N3O/c12-6-7-4-11(5-7)8-3-9-1-2-10-8/h1-3,7,12H,4-6H2
Standard InChI Key XEDLHXRVOVIPGY-UHFFFAOYSA-N
SMILES C1C(CN1C2=NC=CN=C2)CO
Canonical SMILES C1C(CN1C2=NC=CN=C2)CO

Introduction

Chemical Structure and Fundamental Properties

Molecular Composition and Structure

(1-(Pyrazin-2-yl)azetidin-3-yl)methanol is a heterocyclic organic compound featuring three key structural components: a pyrazine ring, an azetidine moiety, and a hydroxymethyl group. While specific data on this exact compound is limited, we can analyze its structure based on similar compounds in the literature.

The compound comprises a pyrazine ring (a six-membered aromatic heterocycle containing two nitrogen atoms) connected to an azetidine ring (a four-membered nitrogen-containing ring) at the 2-position of the pyrazine. The azetidine ring bears a hydroxymethyl group (-CH₂OH) at position 3. This arrangement creates a molecule with multiple functional groups that contribute to its chemical behavior and potential applications.

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be inferred:

PropertyValue/Description
Molecular FormulaC₈H₁₁N₃O
Molecular WeightApproximately 165.19 g/mol
Physical StateLikely a crystalline solid at room temperature
SolubilityLikely soluble in polar organic solvents and partially soluble in water due to the hydroxyl group
Melting PointExpected to be between 100-200°C (estimated based on similar structures)
LogPLikely in the range of 0.5-2.0 (estimated, indicating moderate lipophilicity)
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (three nitrogen atoms and one oxygen atom)

The presence of both hydrogen bond donors and acceptors, along with the heterocyclic rings, suggests this compound has the potential for significant intermolecular interactions relevant to biological activity.

Synthesis Pathways and Chemical Reactions

Reactivity Profile

The compound's reactivity is governed by its functional groups:

Functional GroupExpected Reactivity
Pyrazine RingSusceptible to nucleophilic aromatic substitution reactions; can coordinate with metals
Azetidine NitrogenCan act as a nucleophile in alkylation reactions; potential site for hydrogen bonding
Hydroxyl GroupCan undergo esterification, oxidation to aldehyde or carboxylic acid, and substitution reactions

Structural Analogs and Comparative Analysis

Related Compounds and Structural Variations

Several compounds share structural similarities with (1-(Pyrazin-2-yl)azetidin-3-yl)methanol:

CompoundStructural DifferenceSignificance
(1-(Pyridin-2-yl)azetidin-3-yl)methanolContains pyridine instead of pyrazineDifferent electronic properties and hydrogen-bonding patterns
1-[3-[1-(1,3-Benzothiazol-2-yl)azetidin-3-yl]pyrazin-2-yl]piperidin-4-yl]methanolContains additional benzothiazole and piperidine moietiesMore complex structure with different pharmacophoric features
Pyrazine derivatives as phosphodiesterase inhibitorsVarious substituents on the pyrazine ringDifferent biological targets and activities

The compound (1-(Pyridin-2-yl)azetidin-3-yl)methanol (CAS No.: 1420975-94-5) offers the closest structural comparison, differing only in the heterocyclic ring (pyridine vs. pyrazine) .

Structure-Activity Relationships

Based on the structural features of pyrazine-containing compounds and their documented biological activities, we can make several observations:

  • The nitrogen atoms in the pyrazine ring typically serve as hydrogen bond acceptors in biological systems

  • The azetidine ring contributes to the three-dimensional shape of the molecule, potentially influencing receptor binding

  • The hydroxymethyl group provides opportunities for additional hydrogen bonding and potential derivatization

These structural elements collectively influence how the compound might interact with biological targets, suggesting potential roles in enzyme inhibition or receptor modulation .

Therapeutic AreaRationale
Central Nervous System DisordersPyrazine derivatives have shown activity as phosphodiesterase inhibitors
Antimicrobial AgentsMany nitrogen heterocycles demonstrate antimicrobial properties
Anti-inflammatory CompoundsRelated structures have shown enzyme inhibitory effects relevant to inflammation
Metabolic DisordersPotential applications in enzyme modulation for metabolic pathways

Patent literature indicates that pyrazine compounds have been investigated as phosphodiesterase 10 inhibitors, suggesting potential applications in treating disorders associated with altered cAMP/cGMP signaling .

Analytical Characterization Techniques

Spectroscopic Identification

For comprehensive characterization of (1-(Pyrazin-2-yl)azetidin-3-yl)methanol, the following analytical techniques would be employed:

TechniqueExpected Information
¹H NMRWould reveal characteristic signals for pyrazine protons (8-9 ppm), azetidine protons (3-4 ppm), and hydroxymethyl protons (3.5-4.0 ppm)
¹³C NMRWould show distinct carbon signals for the pyrazine ring (140-160 ppm), azetidine ring (30-60 ppm), and hydroxymethyl carbon (~60 ppm)
Mass SpectrometryShould reveal molecular ion peak at m/z 165 corresponding to the molecular weight
IR SpectroscopyWould show characteristic bands for O-H stretching (~3300-3500 cm⁻¹), C-N stretching, and aromatic ring vibrations
X-ray CrystallographyWould provide definitive three-dimensional structure if crystals suitable for analysis can be obtained

These techniques, collectively, would provide unambiguous structural confirmation and detailed information about bond angles, lengths, and molecular conformation.

Biological Activity and Pharmacological Profile

Structure-Based Predictions

Based on structural similarities with compounds of known activity:

Structural FeaturePredicted Contribution to Activity
Pyrazine RingRecognition by enzymes that process nitrogen heterocycles; potential π-stacking with aromatic amino acid residues
Azetidine RingConformational constraint affecting binding orientation; nitrogen serving as a hydrogen bond acceptor
Hydroxymethyl GroupHydrogen bonding with polar amino acid residues; potential for derivatization to enhance activity

Computational studies, including molecular docking and QSAR analyses, would be valuable for predicting specific targets and activities for this compound .

Modification SitePotential Elaboration
Pyrazine RingIntroduction of substituents at positions 3, 5, or 6
Azetidine NitrogenIntroduction of additional functionality through N-substitution
Hydroxymethyl GroupExtension to more complex structures through linkers
Azetidine RingIntroduction of substituents at position 2

Such modifications could generate compounds with diverse properties and biological activities, expanding the utility of this scaffold in medicinal chemistry and materials science .

Current Research Status and Future Directions

Research Gaps and Opportunities

The available literature reveals several gaps in our understanding of (1-(Pyrazin-2-yl)azetidin-3-yl)methanol:

  • Limited published data on synthesis and characterization

  • Scarce information on specific biological activities

  • Few documented applications in drug discovery programs

  • Minimal exploration of structure-activity relationships

These gaps present opportunities for future research focused on establishing efficient synthetic routes, comprehensive characterization, and systematic biological evaluation .

Emerging Applications

Potential future directions for research on this compound include:

  • Exploration as a building block for constructing more complex molecules with targeted biological activities

  • Development of structure-activity relationships through systematic derivatization

  • Investigation of potential applications in catalysis or materials science

  • Computational studies to predict optimal targets and binding modes

  • Integration into fragment-based drug discovery approaches

The compact nature of the molecule, combined with its diverse functional groups, positions it well for applications in modern drug discovery paradigms that emphasize smaller molecules with specific binding interactions .

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